

A Technical Guide to the Spectroscopic Analysis of 2-Benzyloxybenzyl Alcohol

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Compound of Interest

Compound Name: 2-Benzyloxybenzyl alcohol

Cat. No.: B1265460

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This technical guide provides a detailed overview of the spectroscopic data for **2-Benzyloxybenzyl alcohol** (CAS No. 3381-87-1), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure

Systematic Name: (2-(Benzyloxy)phenyl)methanol Molecular Formula: $C_{14}H_{14}O_2$ Molecular Weight: 214.26 g/mol

Spectroscopic Data

While comprehensive experimental spectra for **2-Benzyloxybenzyl alcohol** are not widely available in public databases, this guide presents the accessible mass spectrometry data alongside predicted NMR and IR data based on its known structure and spectroscopic principles.

Mass spectrometry of **2-Benzyloxybenzyl alcohol** provides key information about its molecular weight and fragmentation pattern, aiding in its identification.

Table 1: Mass Spectrometry Data for **2-Benzyloxybenzyl Alcohol**

m/z	Interpretation
108	Molecular Ion Peak of Benzyl Alcohol Fragment
91	Tropylium Ion ($[C_7H_7]^+$) - Base Peak
77	Phenyl Cation ($[C_6H_5]^+$)

Note: The full experimental mass spectrum for **2-Benzyloxybenzyl alcohol** is not readily available. The data presented is based on common fragmentation patterns of similar aromatic alcohols. The mass spectrum of benzyl alcohol, a related compound, shows a molecular ion at $m/z = 108$, with fragmentation yielding a prominent peak at $m/z = 91$ (tropylium ion) and another at $m/z = 77$ (phenyl cation) from the loss of the CH_2OH group. For **2-benzyloxybenzyl alcohol**, a significant fragmentation pathway would involve the cleavage of the benzyl ether bond.

Experimental NMR data for **2-Benzyloxybenzyl alcohol** is not publicly available. The following tables provide predicted 1H and ^{13}C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory.

Table 2: Predicted 1H NMR Spectroscopic Data for **2-Benzyloxybenzyl Alcohol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45 - 7.25	Multiplet	9H	Aromatic Protons (C_6H_5 - and $-C_6H_4$ -)
~5.10	Singlet	2H	Benzylic Protons ($-O-CH_2-Ph$)
~4.70	Singlet	2H	Benzylic Protons ($-CH_2-OH$)
~2.50	Singlet (broad)	1H	Hydroxyl Proton ($-OH$)

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **2-Benzyloxybenzyl Alcohol**

Chemical Shift (δ) ppm	Assignment
~156.0	C-O (Aromatic)
~137.0	Quaternary Carbon (Aromatic, C-CH ₂ O)
~130.0 - 127.0	CH (Aromatic)
~70.0	Benzylic Carbon (-O-CH ₂ -Ph)
~62.0	Benzylic Carbon (-CH ₂ -OH)

An experimental IR spectrum for **2-Benzyloxybenzyl alcohol** is not readily available. The expected characteristic absorption bands are listed below, based on the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands for **2-Benzyloxybenzyl Alcohol**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3550 - 3200 (broad)	O-H Stretch	Alcohol
3100 - 3000	C-H Stretch	Aromatic
2950 - 2850	C-H Stretch	Aliphatic
1600, 1495, 1450	C=C Stretch	Aromatic Ring
1250 - 1000	C-O Stretch	Ether and Alcohol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Benzyloxybenzyl alcohol** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a 30° pulse, a spectral width of 0 to 220 ppm, and a larger number of scans due to the low natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.

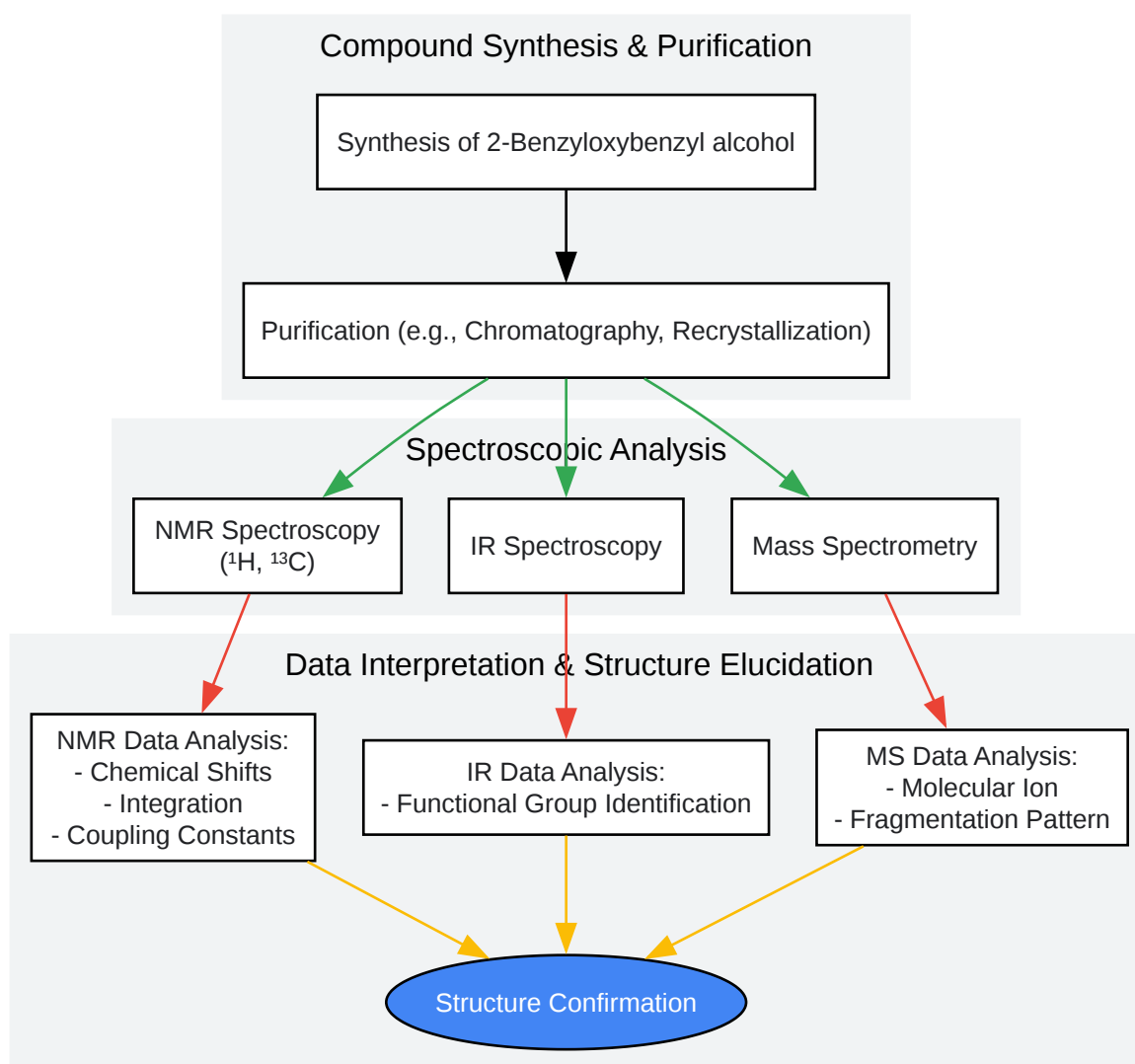
- Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. For a relatively non-volatile compound like **2-Benzyloxybenzyl alcohol**, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct insertion probe with Electron Ionization (EI) can be used.
- Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).
- Data Acquisition:
 - Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
 - The mass-to-charge ratio (m/z) of the ions is recorded.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pattern, which can provide structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2-Benzyloxybenzyl alcohol**.



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Caption: Workflow for the spectroscopic characterization of **2-Benzyloxybenzyl alcohol**.

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